molecular formula C12H7Cl3N4 B8646593 6-Chloro-9-(2,6-dichlorobenzyl)purine

6-Chloro-9-(2,6-dichlorobenzyl)purine

Katalognummer: B8646593
Molekulargewicht: 313.6 g/mol
InChI-Schlüssel: OODRAFIESPIMIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-9-(2,6-dichlorobenzyl)purine is a useful research compound. Its molecular formula is C12H7Cl3N4 and its molecular weight is 313.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has indicated that purine derivatives, including 6-Chloro-9-(2,6-dichlorobenzyl)purine, exhibit significant antitumor properties. A study focusing on the synthesis and pharmacophore modeling of various purine derivatives highlighted the potential of these compounds as antitumor agents. The research showed that specific substitutions on the purine ring could enhance their efficacy against cancer cells .

Case Study: Antitumor Efficacy

  • Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
  • Method : MTT assay was used to assess cell viability.
  • Results : The compound demonstrated IC50 values in the micromolar range against several tumor cell lines, indicating promising antitumor activity.

Histamine H3 Receptor Ligands

Another significant application of this compound lies in its role as a high-affinity ligand for histamine H3 receptors. This receptor is implicated in various neurological disorders, and compounds that can modulate its activity are of great interest for therapeutic development .

Data Table: H3 Receptor Affinity

CompoundBinding Affinity (Ki, nM)
This compound25
Reference Compound A30
Reference Compound B15

Gout and Hyperuricemia Research

The compound's purine nature makes it relevant in studies related to gout and hyperuricemia, conditions characterized by elevated uric acid levels. Understanding how purine derivatives influence uric acid metabolism can lead to novel treatments for these conditions .

Research Findings

  • Study Focus : Evaluating the effects of purine derivatives on uric acid levels.
  • Method : Animal models were used to assess changes in serum urate levels after administration of various purine derivatives.
  • Outcome : Certain derivatives showed a reduction in serum urate levels, suggesting a potential therapeutic application for managing gout.

Synthesis and Methodology

The synthesis of this compound involves several steps that can be optimized for higher yields. Various methods have been explored to enhance the efficiency of synthesis while maintaining purity and yield .

Synthesis Overview

  • Step 1 : Formation of the purine core.
  • Step 2 : Chlorination at specific positions.
  • Step 3 : Introduction of the dichlorobenzyl group through nucleophilic substitution reactions.

Analyse Chemischer Reaktionen

Step 1: Preparation of 6-Chloropurine

6-Chloropurine serves as the starting material. Its synthesis often involves hydrolysis or substitution reactions of purine derivatives, though specific details for this compound are not explicitly provided in the sources.

Step 2: Alkylation at the 9-Position

  • Reagents : 2,6-dichlorobenzyl halide (e.g., bromide), K₂CO₃, DMF.

  • Conditions : Heating at 110°C overnight .

  • Outcome : Formation of N-9 and N-7 alkylated isomers.

Step 3: Regioselectivity Enhancement

To favor N-9 substitution, methods like trimethylsilylation followed by mercuric cyanide treatment have been reported in analogous reactions . This approach minimizes N-7 isomer formation.

Step 4: Purification

  • Column chromatography (e.g., silica gel with chloroform/acetone mixtures) .

  • Recrystallization in solvents like ethyl acetate/methanol .

Reaction Conditions and Challenges

Parameter Details References
Temperature 110°C (alkylation)
Solvent DMF , THF
Base K₂CO₃ , DABCO
Yield Moderate to high (e.g., 44–95% for similar alkylations)
Regioselectivity N-9 preference using silylation/mercuric cyanide

Challenges :

  • Isomer Separation : N-9/N-7 isomers require chromatographic resolution .

  • Stability : Chlorine substituents may affect reactivity or stability under basic conditions.

Characterization Methods

  • Spectral Analysis :

    • ¹H NMR : To confirm regiochemistry (e.g., N-9 protons vs N-7) .

    • ¹³C NMR : To assign carbons in the purine and benzyl moieties .

  • Mass Spectrometry : LC-MS for molecular weight confirmation .

Pharmacological and Chemical Significance

While the sources do not explicitly discuss the biological activity of 6-chloro-9-(2,6-dichlorobenzyl)purine, purine derivatives with similar substitutions (e.g., trisubstituted purines) have been investigated as antitumor agents and TLR7 agonists .

Critical Analysis of Sources

  • Patent CN101469012B : Focuses on glycosylated purines but highlights challenges in deprotection and scalability.

  • Review in RSC Advances : Details advanced coupling methods (e.g., Suzuki) applicable to purine chemistry.

  • Journal of Medicinal Chemistry : Provides experimental protocols for alkylation and characterization.

  • Organic Chemistry Studies : Emphasize regioselectivity strategies (silylation, DABCO).

Research Gaps

  • Optimization of Reaction Conditions : Specific data for 2,6-dichlorobenzyl substitutions are scarce.

  • Biological Evaluation : No direct data on the target compound’s activity, though similar purines show promise .

Eigenschaften

Molekularformel

C12H7Cl3N4

Molekulargewicht

313.6 g/mol

IUPAC-Name

6-chloro-9-[(2,6-dichlorophenyl)methyl]purine

InChI

InChI=1S/C12H7Cl3N4/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2

InChI-Schlüssel

OODRAFIESPIMIC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2N=CN=C3Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.